molecular formula C10H24Cl2N2 B1383275 N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride CAS No. 1803596-78-2

N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride

Cat. No. B1383275
CAS RN: 1803596-78-2
M. Wt: 243.21 g/mol
InChI Key: OBNRLOJAPWBKHI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride (NAMCHC) is a cyclic amine compound that has been studied for its various applications in scientific research. It is a derivative of the cycloheptanamine family, which is composed of seven-membered nitrogen-containing heterocyclic compounds. NAMCHC has a wide range of potential uses, including as an intermediate in the synthesis of novel drugs and as a tool for studying biological processes. We will also discuss potential future directions for the use of NAMCHC.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride demonstrates chemical reactivity conducive to forming N-alkyl carbamoylimidazoles, which are useful as substitutes for alkyl isocyanates in various synthesis processes (Duspara et al., 2012).

Enzyme Inhibition Studies

  • This compound has been used in in vitro studies as a potential inhibitor in the context of enzyme reactions, particularly focusing on N-methyltransferase activities. These studies are crucial for understanding enzyme mechanisms and for drug discovery (Domino, 1976).

Analytical and Characterization Techniques

  • N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride is also significant in analytical chemistry, especially for the characterization and identification of new psychoactive substances. It aids in understanding the chemical structure and properties of such substances (Wallach et al., 2016).

Aminocyclitol Antibiotic Synthesis

  • In the field of microbiology, derivatives of N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride are studied for their roles in the enzymatic synthesis of aminoglycoside antibiotics. This research has implications for developing new antibiotics and understanding bacterial resistance (Walker, 2002).

Novel Aminoboration Reactions

  • Copper-catalyzed aminoboration reactions involving derivatives of this compound are explored for synthesizing (borylmethyl)cyclopropylamines, which are valuable in pharmaceutical research, particularly in the development of antidepressants (Sakae et al., 2014).

properties

IUPAC Name

N'-cycloheptyl-N'-methylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-12(9-8-11)10-6-4-2-3-5-7-10;;/h10H,2-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNRLOJAPWBKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCCCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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